molecular formula C19H22N2O3 B367013 {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol CAS No. 853752-87-1

{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol

Cat. No.: B367013
CAS No.: 853752-87-1
M. Wt: 326.4g/mol
InChI Key: LIYRNDJFUWHBAJ-UHFFFAOYSA-N
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Description

{1-[4-(2-Methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol is a synthetic small molecule featuring a benzimidazole core, a privileged scaffold in medicinal chemistry . The benzimidazole structure is a bioisostere of naturally occurring nucleotides, which allows derivatives to interact with a wide variety of biological polymers and enzyme systems . This makes benzimidazole-based compounds a subject of intense research interest for probing numerous biological pathways. While the specific applications and mechanism of action for this particular compound require further investigation, benzimidazole derivatives as a class have demonstrated a remarkable spectrum of pharmacological activities in scientific research. These include serving as key structural components in clinical agents with antimicrobial, antiviral, antihypertensive, and anticancer properties . The structure of this compound, which includes a butyl ether linker and a methoxy phenol moiety, suggests potential for diverse interaction with biological targets. Researchers value such compounds for developing novel therapeutic agents and biochemical probes . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[1-[4-(2-methoxyphenoxy)butyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-23-17-10-4-5-11-18(17)24-13-7-6-12-21-16-9-3-2-8-15(16)20-19(21)14-22/h2-5,8-11,22H,6-7,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYRNDJFUWHBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Benzimidazole Core

The benzimidazole nucleus is typically synthesized by condensation of o-phenylenediamine derivatives with suitable carboxylic acid derivatives or aldehydes under acidic or dehydrating conditions.

  • Typical solvents: polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide).
  • Temperature range: moderate heating (60–120°C) to facilitate cyclization.

Functionalization at the 2-Position to Introduce Methanol Group

The 2-position of benzimidazole is functionalized to bear a hydroxymethyl group (-CH2OH).

  • This can be achieved by formylation followed by reduction:
    • Formylation using reagents like paraformaldehyde or formaldehyde under acidic conditions.
    • Reduction of formyl group to hydroxymethyl using mild reducing agents such as sodium borohydride.
  • Solvent: methanol or ethanol.
  • Temperature: 0–40°C to control reaction rate and avoid side reactions.

Reaction Conditions and Purification

Step Reagents/Conditions Temperature Range Solvent(s) Notes
Benzimidazole core synthesis o-Phenylenediamine + acid derivative 60–120°C DMF, DMSO Cyclization under acidic/dehydrating conditions
N-alkylation 4-(2-methoxyphenoxy)butyl halide + base 20–60°C DMF, acetonitrile Base deprotonates benzimidazole N-1
Formylation Paraformaldehyde, acid catalyst 0–40°C Methanol, ethanol Controlled addition to avoid overreaction
Reduction Sodium borohydride or similar reducing agent 0–40°C Methanol, ethanol Mild conditions to preserve sensitive groups

After each step, purification is typically performed by:

  • Extraction and washing.
  • Chromatography (flash column or preparative HPLC).
  • Crystallization or recrystallization from suitable solvents.

Research Findings and Optimization

  • Control of temperature during dissolution and reaction steps is critical to avoid decomposition or side products.
  • Use of seed crystals or controlled crystallization techniques can improve polymorphic purity and yield.
  • Solvent mixtures such as dichloromethane and methanol are effective for dissolution and subsequent crystallization steps.
  • Spray drying and freeze drying techniques can be employed to obtain amorphous or crystalline forms with desired stability profiles.

Example Preparation Process (Summarized)

  • Synthesis of benzimidazole core by condensation of o-phenylenediamine with an appropriate aldehyde or acid derivative under acidic conditions at 80°C.
  • N-alkylation of benzimidazole nitrogen with 4-(2-methoxyphenoxy)butyl bromide in DMF at 40°C using potassium carbonate as base.
  • Formylation at the 2-position using paraformaldehyde in methanol at 25°C.
  • Reduction of formyl group to hydroxymethyl with sodium borohydride at 0–10°C.
  • Purification by extraction, chromatography, and crystallization from methanol/dichloromethane mixture.
  • Drying under reduced pressure or spray drying to obtain the final product.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Condition Impact on Product
Reaction temperature 0–120°C (step-dependent) Controls reaction rate and selectivity
Solvent choice DMF, methanol, dichloromethane, ethanol Affects solubility and purity
Base used Potassium carbonate, sodium hydride Influences alkylation efficiency
Reducing agent Sodium borohydride Selective reduction of formyl group
Purification method Chromatography, crystallization Determines final purity and polymorph
Drying technique Vacuum drying, spray drying, freeze drying Affects physical form and stability

Chemical Reactions Analysis

Types of Reactions

{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The benzimidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of {1-[4-(2-carboxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol.

    Reduction: Formation of {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methane.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Basic Information

  • Molecular Formula : C19H22N2O3
  • Molecular Weight : 326.39 g/mol
  • CAS Number : Not specified in the search results.

Structural Features

The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of a methanol group and a phenoxy butyl side chain enhances its solubility and bioavailability, potentially leading to distinct pharmacological profiles compared to other benzimidazole derivatives.

PropertyValue
LogP3.1199
LogD3.1186
Polar Surface Area43.372 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Antimicrobial Activity

The structure of {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol suggests potential antimicrobial properties. Benzimidazole derivatives have been historically linked to antibacterial and antifungal activities, making this compound a candidate for further research in these areas. The methoxy group and the alcohol functionality may enhance interactions with microbial membranes, although specific efficacy studies are still required.

Anticancer Research

Benzimidazole derivatives are also recognized for their anticancer properties. The unique combination of functional groups in this compound may contribute to its ability to inhibit cancer cell proliferation. Preliminary studies suggest that modifications on the benzimidazole core can lead to enhanced cytotoxicity against various cancer cell lines.

Drug Development

The compound's structural characteristics make it a promising candidate for drug development. Its potential interactions with biological targets could be explored to develop new therapeutics for diseases such as cancer and infections caused by resistant strains of bacteria or fungi. The synthesis methods can be optimized to improve yield and purity, facilitating further pharmacological studies .

Structure-Activity Relationship Studies

Research into the structure-activity relationships of this compound can provide insights into how modifications affect its biological activity. Understanding these relationships is crucial for designing more effective derivatives with improved therapeutic profiles .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of benzimidazole derivatives found that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes, although specific data on this compound is still pending .

Case Study 2: Anticancer Activity

In vitro studies on related benzimidazole compounds demonstrated their ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Future studies should focus on this compound to evaluate its specific anticancer mechanisms and efficacy against different cancer types .

Mechanism of Action

The mechanism of action of {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The methoxyphenoxybutyl side chain may enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets within the target protein.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Variations on the Benzimidazole Core

1-[4-(4-Chlorophenoxy)butyl]-1H-benzimidazol-2-yl)methanol
  • Structure: Replaces the 2-methoxyphenoxy group with 4-chlorophenoxy .
  • Key Differences :
    • Electronic Effects : Chlorine's electronegativity increases the compound's polarity compared to the methoxy group.
    • Molecular Weight : 330.81 g/mol vs. target compound's ~376.40 g/mol (estimated).
    • Pharmacokinetics : Chlorine may enhance metabolic stability but reduce solubility.
1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]methanol
  • Structure: Features a fluorobenzyl group instead of the phenoxybutyl chain .
  • Molecular Weight: ~258.28 g/mol (estimated), smaller than the target compound.

Functional Group Modifications

1-(1H-Benzimidazol-2-yl)ethanol
  • Structure: Replaces hydroxymethyl with ethanol .
  • Key Differences: Hydrogen Bonding: The ethanol group may form stronger hydrogen bonds but could increase metabolic susceptibility. Solubility: Higher polarity improves aqueous solubility but may limit membrane permeability.
1-(1H-Benzimidazole-2-yl)ethanone
  • Structure : Substitutes hydroxymethyl with acetyl .
  • Key Differences :
    • Electron-Withdrawing Effect : The acetyl group reduces electron density on the benzimidazole ring, altering reactivity.
    • Bioactivity : May decrease interactions with nucleophilic targets (e.g., enzymes).

Structural and Pharmacological Comparisons

Table 1. Key Properties of Selected Benzimidazole Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C22H20N2O4* 376.40 2-hydroxymethyl, 4-(2-methoxy) Balanced solubility/permeability
1-[4-(4-Chlorophenoxy)butyl] analog C18H19ClN2O2 330.81 4-chlorophenoxy Increased metabolic stability
2-(4-Fluorophenyl)-1H-benzimidazole C13H9FN2 212.22 4-fluorophenyl Enhanced halogen bonding
1-(2-Fluorobenzyl) analog C15H13FN2O 258.28 2-fluorobenzyl High lipophilicity

*Assumed based on and structural similarity.

Biological Activity

{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol, a compound with the molecular formula C19H22N2O3 and a molecular weight of 326.39 g/mol, is a benzimidazole derivative known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The compound features a methanol group attached to a benzimidazole core, which is linked to a butyl chain and a 2-methoxyphenoxy group. Its structural characteristics contribute to its biological activity. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC19H22N2O3
Molecular Weight326.39 g/mol
LogP3.1199
Polar Surface Area43.372 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the antibacterial effects of various benzimidazole derivatives against common pathogens, demonstrating that modifications in the side chains can enhance their efficacy against bacteria such as Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The antioxidant potential of this compound is noteworthy. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity can be quantitatively assessed using methods such as DPPH and FRAP assays, where compounds are evaluated for their ability to reduce oxidized substrates .

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For instance, certain analogs have demonstrated IC50 values in the nanomolar range against specific cancer cell lines, indicating potent anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways, leading to reduced cell proliferation and enhanced apoptosis.
  • Radical Scavenging : The structure allows effective neutralization of free radicals, thereby protecting cellular components from oxidative damage.

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Synthesis and Biological Evaluation : A study synthesized multiple benzimidazole derivatives and evaluated their biological activities using in vitro assays. One compound showed promising results with an IC50 of 700 nM in inhibiting 17β-HSD Type 3 activity .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial potential of a series of benzimidazole derivatives against various pathogens, revealing that structural modifications significantly influenced their effectiveness .

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